Cas no 65738-69-4 (2-((Adamantan-1-ylmethyl)amino)ethanol)

2-((Adamantan-1-ylmethyl)amino)ethanol is a functionalized adamantane derivative characterized by its unique structural features, combining an adamantyl group with an ethanolamine moiety. This compound exhibits potential utility in medicinal chemistry and materials science due to its rigid, lipophilic adamantane core and polar hydroxyl group, which may enhance solubility and binding interactions. Its structural stability and versatility make it a candidate for applications in drug design, particularly for targeting central nervous system (CNS) disorders or as a building block for advanced polymers. The adamantyl group contributes to high thermal and chemical resistance, while the aminoethanol segment allows for further derivatization, enabling tailored modifications for specific research or industrial needs.
2-((Adamantan-1-ylmethyl)amino)ethanol structure
65738-69-4 structure
Product name:2-((Adamantan-1-ylmethyl)amino)ethanol
CAS No:65738-69-4
MF:C13H23NO
MW:209.327823877335
CID:878115
PubChem ID:3162226

2-((Adamantan-1-ylmethyl)amino)ethanol Chemical and Physical Properties

Names and Identifiers

    • 2-((Adamantan-1-ylmethyl)amino)ethanol
    • 2-[(Adamantan-1-ylmethyl)-amino]-ethanol
    • 2-[(tricyclo[3.3.1.1~3,7~]dec-1-ylmethyl)amino]ethanol
    • 2-(1-adamantylmethylamino)ethanol
    • HMS2726M24
    • 2-[(adamantan-1-ylmethyl)amino]ethanol
    • 65738-69-4
    • CHEMBL1903483
    • 2-[(1-adamantylmethyl)amino]ethanol
    • SCHEMBL21724708
    • BRD-K28044093-001-08-2
    • 2-((Adamantan-1-ylmethyl)amino)ethan-1-ol
    • AKOS000124917
    • DTXSID00390312
    • 2-[(Adamantan-1-ylmethyl)amino]-ethanol
    • CS-0322708
    • AH-034/08839011
    • HMS1698C14
    • SMR000291104
    • MLS000718836
    • MDL: MFCD01838438
    • Inchi: InChI=1S/C13H23NO/c15-2-1-14-9-13-6-10-3-11(7-13)5-12(4-10)8-13/h10-12,14-15H,1-9H2
    • InChI Key: PXQHUVHSOLQIQZ-UHFFFAOYSA-N
    • SMILES: C(CO)NCC12CC3CC(CC(C3)C1)C2

Computed Properties

  • Exact Mass: 209.17800
  • Monoisotopic Mass: 209.178
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 197
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 32.3Ų

Experimental Properties

  • Density: 1.075
  • Boiling Point: 340.4°C at 760 mmHg
  • Flash Point: 117.1°C
  • Refractive Index: 1.541
  • PSA: 32.26000
  • LogP: 2.17560

2-((Adamantan-1-ylmethyl)amino)ethanol Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

2-((Adamantan-1-ylmethyl)amino)ethanol Customs Data

  • HS CODE:2922199090
  • Customs Data:

    China Customs Code:

    2922199090

    Overview:

    2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2-((Adamantan-1-ylmethyl)amino)ethanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM281211-5g
2-((Adamantan-1-ylmethyl)amino)ethanol
65738-69-4 95%
5g
$*** 2023-05-29
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1393378-1g
2-((Adamantan-1-ylmethyl)amino)ethan-1-ol
65738-69-4 95+%
1g
¥2125.00 2024-05-05
Chemenu
CM281211-5g
2-((Adamantan-1-ylmethyl)amino)ethanol
65738-69-4 95%
5g
$825 2021-06-15

Additional information on 2-((Adamantan-1-ylmethyl)amino)ethanol

Introduction to 2-((Adamantan-1-ylmethylamino)ethanol) and Its Significance in Modern Chemical Research

2-((Adamantan-1-ylmethylamino)ethanol), with the CAS number 65738-69-4, is a compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural framework, combines the rigidity of the adamantane group with the flexibility of the ethanol moiety, making it a versatile scaffold for various applications. The Adamantan-1-ylmethylamino part of its name highlights its potential as a building block for more complex structures, while the ethanol group suggests properties that could be beneficial in drug delivery systems and bioavailability enhancement.

The compound's significance is further underscored by its potential applications in the development of novel therapeutic agents. Recent studies have explored its utility in creating ligands for metal-based therapies, where the adamantane moiety can serve as a stable platform for coordinating with metal ions. This approach has shown promise in targeting specific biological pathways, particularly those involving enzymes and receptors that are critical in diseases such as cancer and neurodegenerative disorders.

In addition to its role in metal-based therapies, 2-((Adamantan-1-ylmethylamino)ethanol) has been investigated for its potential as a chiral auxiliary in asymmetric synthesis. The adamantane group provides a non-racemic environment, which can influence the stereochemistry of reactions involving this compound. Such applications are crucial in pharmaceuticals, where enantiomeric purity is often a determining factor in the efficacy and safety of drug candidates.

The compound's structural features also make it an attractive candidate for materials science applications. Researchers have been exploring its use in creating polymers with enhanced thermal stability and mechanical strength. The adamantane group's resistance to chemical degradation and its ability to form stable interactions with other molecules make it an ideal candidate for these applications. Furthermore, the ethanol moiety can be functionalized to introduce additional properties, such as solubility or reactivity, depending on the desired outcome.

Recent advancements in computational chemistry have also contributed to a deeper understanding of 2-((Adamantan-1-ylmethylamino)ethanol)'s behavior. Molecular dynamics simulations have revealed insights into how this compound interacts with biological targets, providing valuable information for drug design. These simulations have shown that the adamantane group can effectively penetrate hydrophobic pockets of proteins, while the ethanol moiety remains solvent-exposed, facilitating interactions with polar residues. This dual nature makes it a promising candidate for designing molecules that can selectively bind to specific targets.

The synthesis of 2-((Adamantan-1-ylmethylamino)ethanol) has also seen significant advancements. New synthetic routes have been developed that improve yield and purity, making it more accessible for research purposes. These methods often involve multi-step reactions that require careful optimization to ensure high efficiency. The use of catalytic systems has also been explored to streamline the synthesis process, reducing the number of steps and minimizing waste.

In conclusion, 2-((Adamantan-1-ylmethylamino)ethanol) is a compound with diverse applications across multiple fields of research. Its unique structural features make it a valuable tool for developing novel therapeutic agents, chiral auxiliaries, and advanced materials. As research continues to uncover new possibilities for this molecule, its importance in chemical biology and pharmaceutical science is likely to grow even further.

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